molecular formula C28H24O7 B1245676 Goniolactone C

Goniolactone C

Cat. No.: B1245676
M. Wt: 472.5 g/mol
InChI Key: DMRJPGBYRJDSKA-QRSXMVCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Goniolactone C is a natural product found in Goniothalamus cheliensis with data available.

Scientific Research Applications

Inhibition of Vascular Smooth Muscle Cell Migration and Proliferation

Goniolactone C, a styryl lactone derivative, has been shown to inhibit vascular smooth muscle cell (VSMC) migration and proliferation, which are critical events in the development of restenosis following coronary angioplasty. This is achieved through the direct inhibition of PDGFR-β kinase activity, blocking the downstream effector of PDGF-BB, and leading to cell cycle arrest and suppression of adhesion molecule expression (Sun et al., 2014).

Cytotoxic Properties

Various styrylpyrone derivatives, including goniolactones, have exhibited significant cytotoxicity against multiple cancer cell lines. Goniolactone B, specifically, has shown notable cytotoxicity against A2780, HCT-8, and KB cells (Wang et al., 2002).

Bioactivity in Cancer Research

Studies on other bis-styryllactone analogues, goniolactones G-I, have been conducted due to their structural similarities with this compound. These compounds show promise in cancer research, particularly due to their unique structures and bioactivities (Jiang et al., 2011).

Potential in Pharmacological Applications

Goniothalamin, another styryllactone, has been studied for its role in cell death signaling pathways, which is relevant for understanding the potential pharmacological applications of styryllactones like this compound (Inayat-Hussain et al., 2009).

Synthesis and Antiproliferative Activities

The synthesis of styryl lactones, including this compound, from D-xylose and their remarkable in vitro antiproliferative activities against various neoplastic cell lines is a significant aspect of their study (Popsavin et al., 2007).

Exploration of Goniothalamin Enantiomers in Renal Cancer Cells

The differential effects of goniothalamin enantiomers on renal cancer cells highlight the nuanced bioactivities within the styryllactone family, which includes this compound (de Fátima et al., 2008).

Bioactive Goniothalamin in Goniothalamus tapis

Research into bioactive components of Goniothalamus tapis, including goniothalamin, helps in understanding the overall pharmacological potential of compounds like this compound in this plant species (Sangrueng et al., 2015).

Properties

Molecular Formula

C28H24O7

Molecular Weight

472.5 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-8-[(1S,2R)-2-hydroxy-2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl]-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C28H24O7/c29-18-14-19(30)26(28-25(18)20(31)15-22(35-28)16-8-3-1-4-9-16)24(17-10-5-2-6-11-17)27(33)21-12-7-13-23(32)34-21/h1-11,13-14,21-22,24,27,29-30,33H,12,15H2/t21-,22+,24+,27+/m1/s1

InChI Key

DMRJPGBYRJDSKA-QRSXMVCTSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)C3=C(C=C(C4=C3O[C@@H](CC4=O)C5=CC=CC=C5)O)O)O

Canonical SMILES

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)C3=C(C=C(C4=C3OC(CC4=O)C5=CC=CC=C5)O)O)O

Synonyms

goniolactone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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